molecular formula C30H30F21NdO6 B097456 (1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-6-oxoniumylideneoctan-4-ylidene)oxidanium;neodymium CAS No. 17978-76-6

(1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-6-oxoniumylideneoctan-4-ylidene)oxidanium;neodymium

Cat. No.: B097456
CAS No.: 17978-76-6
M. Wt: 1029.8 g/mol
InChI Key: LCGXFLDFWALLJV-UHFFFAOYSA-N
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Description

(1,1,1,2,2,3,3-Heptafluoro-7,7-dimethyl-6-oxoniumylideneoctan-4-ylidene)oxidanium;neodymium is a useful research compound. Its molecular formula is C30H30F21NdO6 and its molecular weight is 1029.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

17978-76-6

Molecular Formula

C30H30F21NdO6

Molecular Weight

1029.8 g/mol

IUPAC Name

6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione;neodymium(3+)

InChI

InChI=1S/3C10H10F7O2.Nd/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H,1-3H3;/q3*-1;+3

InChI Key

LCGXFLDFWALLJV-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Nd]

SMILES

CC(C)(C)C(=[OH+])CC(=[OH+])C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=[OH+])CC(=[OH+])C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=[OH+])CC(=[OH+])C(C(C(F)(F)F)(F)F)(F)F.[Nd]

Canonical SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Nd+3]

Origin of Product

United States

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